4,6-Cholestadien-3beta-ol, benzoate
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Overview
Description
4,6-Cholestadien-3beta-ol, benzoate is a chemical compound with the molecular formula C34H48O2 It is a derivative of cholesterol, specifically a benzoate ester of 4,6-cholestadien-3beta-ol
Preparation Methods
The synthesis of 4,6-Cholestadien-3beta-ol, benzoate typically involves the esterification of 4,6-cholestadien-3beta-ol with benzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4,6-Cholestadien-3beta-ol, benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Cholestadien-3beta-ol, benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound is studied for its role in biological processes, particularly in cholesterol metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism and cardiovascular health.
Mechanism of Action
The mechanism of action of 4,6-Cholestadien-3beta-ol, benzoate involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism by modulating the activity of enzymes involved in the biosynthesis and degradation of cholesterol. The compound may also interact with cellular receptors and signaling pathways that regulate lipid homeostasis.
Comparison with Similar Compounds
4,6-Cholestadien-3beta-ol, benzoate can be compared with other similar compounds such as:
Cholesta-4,6-dien-3-ol: This compound shares a similar core structure but lacks the benzoate ester group.
Cholesta-5,7,9-trienol-3alpha-ol: Another derivative of cholesterol, known for its potent inhibitory effects on cholesterol biosynthesis.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
25485-34-1 |
---|---|
Molecular Formula |
C34H48O2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,22-24,27-31H,9-11,16-21H2,1-5H3 |
InChI Key |
KJRLFFDMSLSIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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